1-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}AZETIDIN-3-OL
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Overview
Description
1-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}AZETIDIN-3-OL is a complex organic compound that features a unique structure combining pyrazolo, oxazine, and azetidin moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}AZETIDIN-3-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,2-b][1,3]oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,2-b][1,3]oxazine ring system.
Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions using reagents such as acyl chlorides or anhydrides.
Formation of the Azetidin-3-ol Moiety: The azetidin-3-ol ring is formed through cyclization reactions involving suitable precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}AZETIDIN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}AZETIDIN-3-OL has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}AZETIDIN-3-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide
- 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
- Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Uniqueness
1-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBONYL}AZETIDIN-3-OL is unique due to its specific combination of pyrazolo, oxazine, and azetidin moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7-5-12(6-7)9(15)8-4-11-13-2-1-3-16-10(8)13/h4,7,14H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVYJMLFCCWPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CC(C3)O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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